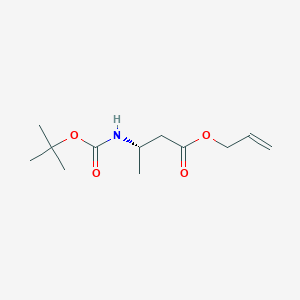

Boc-L-beta-homoalanine allyl ester

Description

BenchChem offers high-quality Boc-L-beta-homoalanine allyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-beta-homoalanine allyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

353296-84-1 |

|---|---|

Molecular Formula |

C12H21NO4 |

Molecular Weight |

243.3 g/mol |

IUPAC Name |

prop-2-enyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C12H21NO4/c1-6-7-16-10(14)8-9(2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m0/s1 |

InChI Key |

PHNPFUAYVBEGAJ-VIFPVBQESA-N |

SMILES |

CC(CC(=O)OCC=C)NC(=O)OC(C)(C)C |

Isomeric SMILES |

C[C@@H](CC(=O)OCC=C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(CC(=O)OCC=C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to Boc-L-beta-homoalanine allyl ester in peptide chemistry

An In-depth Technical Guide to Boc-L-beta-homoalanine Allyl Ester in Peptide Chemistry

Abstract

The deliberate incorporation of non-proteinogenic amino acids is a fundamental strategy in contemporary peptide science, enabling the fine-tuning of therapeutic candidates to overcome challenges such as poor metabolic stability and low bioavailability.[1] Beta-amino acids, in particular, are of significant interest due to their ability to form unique, stable secondary structures and confer remarkable resistance to proteolytic degradation.[2][3] This guide provides a comprehensive technical overview of Boc-L-beta-homoalanine allyl ester, a versatile building block for advanced peptide synthesis. We will explore its synthesis, strategic incorporation via Solid-Phase Peptide Synthesis (SPPS), and the nuanced applications stemming from its orthogonal Boc and allyl protecting groups. This document is tailored for researchers, medicinal chemists, and drug development professionals aiming to harness the potential of beta-peptide containing scaffolds.

Introduction: The Strategic Value of β-Amino Acids

While endogenous peptides are excellent signaling molecules, their utility as drugs is often limited by rapid clearance and degradation by proteases. The introduction of a β-amino acid, which contains an additional carbon atom in its backbone compared to the canonical α-amino acids, fundamentally alters the peptide's conformational landscape. This structural perturbation hinders recognition by proteolytic enzymes, thereby extending the peptide's in vivo half-life.[3]

Boc-L-beta-homoalanine allyl ester ((S)-3-((tert-Butoxycarbonyl)amino)butanoic acid allyl ester) is an exemplary tool in this domain. It is equipped with two chemically distinct protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group at the amine terminus and a palladium-labile allyl ester at the carboxyl terminus.[4][5] This orthogonal protection scheme is the cornerstone of its utility, affording the synthetic chemist precise, independent control over each end of the amino acid for subsequent modifications.[][7]

Synthesis and Characterization

The synthesis of Boc-L-beta-homoalanine typically originates from the readily available and inexpensive chiral precursor, L-aspartic acid.[8][9] A common synthetic pathway involves the selective protection of the α-amino group, followed by reduction of the side-chain carboxylic acid. Subsequent chemical transformations can convert this intermediate into the desired β-amino acid backbone. The final steps involve N-terminal protection with the Boc group and esterification of the carboxyl group with allyl alcohol.

Key Characterization Data:

| Parameter | Specification |

| Synonym | (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid allyl ester |

| Appearance | White to off-white solid or colorless oil |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Purity (HPLC) | Typically ≥95% |

| ¹H NMR | Conforms to structure |

| Storage Conditions | 0 - 8 °C, under inert atmosphere |

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The integration of Boc-L-beta-homoalanine allyl ester into a nascent peptide chain on a solid support is readily achieved using standard SPPS protocols.[10] Due to the potential for increased steric hindrance from the β-amino acid backbone, careful selection of coupling reagents and reaction times is crucial for ensuring high coupling efficiency.

Experimental Protocol: SPPS Coupling

This protocol assumes a standard Fmoc/tBu-based SPPS strategy for the main peptide chain, into which the Boc-protected β-amino acid is being incorporated.

Materials:

-

Fmoc-deprotected peptide-resin

-

Boc-L-beta-homoalanine allyl ester

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing Solvents: Dichloromethane (DCM), DMF

-

Kaiser Test Kit

Methodology:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed with 20% piperidine in DMF and the resin has been thoroughly washed.

-

Amino Acid Activation: In a separate vessel, dissolve Boc-L-beta-homoalanine allyl ester (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 2-5 minutes. The causality here is the formation of a highly reactive acyl-uronium species, which is susceptible to nucleophilic attack by the free amine on the resin.

-

Coupling Reaction: Add the activated amino acid solution to the peptide synthesis vessel containing the resin. Agitate the slurry at room temperature for 1-2 hours. Insight: β-amino acids can sometimes require longer coupling times or double coupling to achieve complete reaction. This is validated by performing a Kaiser test.

-

Monitoring: After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) confirms the absence of free primary amines and indicates a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts before proceeding to the next step in the synthesis.

SPPS Incorporation Workflow

Caption: Workflow for the SPPS incorporation of Boc-L-beta-homoalanine allyl ester.

The Power of Orthogonal Deprotection

The synthetic elegance of this building block is fully realized through its orthogonal protecting groups, which allow for selective deprotection and subsequent modification at either the N-terminus or the C-terminus of the β-amino acid residue.[7][11]

N-Terminal Modification (Boc Removal)

The Boc group is quantitatively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA) in DCM, which leaves the allyl ester and most common side-chain protecting groups (like tBu, Trt) intact.[4][12][13] This unmasks the β-amino group for:

-

Further peptide chain elongation.

-

Attachment of reporter molecules, such as fluorophores or biotin.

-

PEGylation to improve pharmacokinetic properties.

C-Terminal Modification (Allyl Removal)

The allyl ester is selectively cleaved under very mild, near-neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation scavenger like phenylsilane.[5][14] This reaction is highly specific and does not affect acid-labile or base-labile protecting groups. The newly liberated carboxylic acid can be used for:

-

On-resin cyclization: Coupling with the N-terminal amine of the peptide to create constrained, cyclic architectures.

-

Side-chain ligation: Forming an amide bond with the side chain of another residue (e.g., lysine) to generate branched or lariat peptides.

-

Conjugation: Serving as a handle for attaching drugs, linkers, or other functional moieties.

Orthogonal Deprotection Pathways

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 9. CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents [patents.google.com]

- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. biotage.com [biotage.com]

Role of beta-homoalanine derivatives in peptidomimetic design

An In-Depth Technical Guide: The Role of β-Homoalanine Derivatives in Peptidomimetic Design

Abstract

The therapeutic potential of native peptides is often undermined by their inherent metabolic instability and poor pharmacokinetic profiles. Peptidomimetics—molecules that replicate the structure and function of peptides—offer a strategic solution to these challenges. Among the most successful strategies in peptidomimetic design is the incorporation of β-amino acids. This guide provides a detailed examination of β-homoalanine, a homolog of the proteinogenic amino acid alanine, as a pivotal building block in this field. We will explore the synthesis of β-homoalanine derivatives, their profound impact on peptide conformation and proteolytic resistance, and their application in designing next-generation therapeutics, particularly for modulating challenging drug targets like protein-protein interactions. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering both foundational principles and actionable experimental protocols.

Part 1: The Peptidomimetic Imperative: Beyond Native Peptides

The Promise and Pitfalls of Peptide Therapeutics

Peptides are exceptional signaling molecules, offering high potency and selectivity for their biological targets. However, their translation into effective therapeutics is fraught with challenges. The native peptide backbone is susceptible to rapid cleavage by a multitude of proteases in the body, leading to short plasma half-lives. Furthermore, their typically hydrophilic and flexible nature hinders their ability to cross biological membranes, resulting in poor oral bioavailability.

Introduction to Peptidomimetics: The Strategy of Mimicry

Peptidomimetics are designed to overcome the limitations of natural peptides while retaining their biological activity.[1] This is achieved by modifying the peptide structure to enhance stability and improve pharmacokinetic properties.[1][] Strategies include backbone modifications, side-chain constraints, and cyclization. The goal is to create a molecule that presents the essential functional groups in the correct three-dimensional orientation to interact with the target, but with a non-natural scaffold that resists enzymatic degradation.[1][3]

The Rise of β-Amino Acids: A Backbone Revolution

A highly effective peptidomimetic approach involves the use of β-amino acids.[4] These isomers of α-amino acids feature an additional carbon atom in their backbone, separating the amino and carboxyl termini.[4] This seemingly subtle change has profound consequences:

-

Proteolytic Resistance: The altered backbone geometry prevents recognition and cleavage by most endogenous peptidases, dramatically increasing the molecule's stability.[5][6][7]

-

Novel Folding Propensities: The increased conformational flexibility allows β-amino acid oligomers (β-peptides) to adopt unique and highly stable secondary structures, such as helices, turns, and sheets, that are distinct from their α-peptide counterparts.[8][9]

-

Structural Diversity: β-amino acids can be substituted at the α (C2) and β (C3) positions, creating a vast array of stereo- and regioisomers that vastly expands the scope for molecular design.[4]

Part 2: β-Homoalanine: A Foundational Building Block

Structural Anatomy: Comparing α-Alanine and β-Homoalanine

β-Homoalanine is the simplest chiral β-amino acid, representing the homolog of α-alanine. The insertion of a methylene (-CH2-) group between the α-carbon and the carboxyl group fundamentally alters its structure and conformational degrees of freedom.

Caption: Structural comparison of α-Alanine and β-Homoalanine.

Synthesis of β-Homoalanine Derivatives

While commercially available, understanding the synthesis of β-homoalanine is crucial for creating novel derivatives. A versatile and common method is the Arndt-Eistert homologation of the corresponding N-protected α-amino acid.[5]

Experimental Protocol: Arndt-Eistert Homologation for β-Homoalanine Synthesis

This protocol outlines the conversion of N-Boc-L-alanine to N-Boc-L-β-homoalanine.

Causality: The Arndt-Eistert reaction is chosen for its reliability in extending an amino acid chain by one methylene unit. The use of the Boc protecting group is standard in peptide chemistry, preventing unwanted side reactions at the N-terminus while being stable to the reaction conditions and easily removable later.

-

Activation of N-Boc-L-alanine:

-

Dissolve N-Boc-L-alanine (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -15°C.

-

Add N-methylmorpholine (1.1 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents).

-

Stir the reaction mixture at -15°C for 15-20 minutes to form the mixed anhydride. The formation of a precipitate (N-methylmorpholine hydrochloride) is expected.

-

-

Reaction with Diazomethane:

-

In a separate, fume hood-equipped setup, carefully add an ethereal solution of diazomethane (CH₂N₂) (approx. 3 equivalents) to the reaction mixture at 0°C. Caution: Diazomethane is toxic and explosive. Use appropriate safety precautions and specialized glassware.

-

Allow the reaction to stir at 0°C for 2-4 hours, then let it warm slowly to room temperature overnight.

-

-

Wolff Rearrangement:

-

The crude diazoketone intermediate is dissolved in a 1:1 mixture of dioxane and water.

-

Add silver benzoate (0.1 equivalents) as a catalyst.

-

Heat the mixture to 50-60°C or expose it to UV irradiation to induce the Wolff rearrangement, which expels N₂ gas and forms the desired β-amino acid ester. Vigorous gas evolution will be observed.

-

-

Hydrolysis and Purification:

-

Once the rearrangement is complete (monitored by TLC), add a 1M NaOH solution to hydrolyze the ester.

-

Stir at room temperature until hydrolysis is complete.

-

Acidify the aqueous solution with 1M HCl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting N-Boc-L-β-homoalanine by column chromatography or recrystallization.

-

Part 3: Engineering Peptide Conformation and Stability

The Conformational Landscape of β-Amino Acid-Containing Peptides

The increased number of rotatable bonds in the β-amino acid backbone expands the accessible conformational space compared to α-amino acids. The backbone conformation is defined by a set of torsion angles, conventionally φ (N-Cβ), θ (Cβ-Cα), and ψ (Cα-CO). This added flexibility allows β-peptides to form well-defined and stable secondary structures, including the 12-helix and 14-helix, which are stabilized by intramolecular hydrogen bonds.[8]

Caption: Torsional degrees of freedom in α- vs. β-peptide backbones.

The Core Advantage: Enhanced Proteolytic Resistance

The primary driver for incorporating β-homoalanine and other β-amino acids into peptide sequences is to confer resistance to enzymatic degradation.[4] Proteases have highly specific active sites evolved to recognize and bind the precise geometry of the α-peptide backbone. The altered spacing and stereochemistry of the β-peptide backbone disrupt this recognition, rendering the peptide bond resistant to hydrolysis.[5][6]

Table 1: Representative Enzymatic Stability Data

| Peptide Sequence | Modificaton | Enzyme | Half-Life (t½) | Reference Insight |

| α-Peptide Analog | None | Pronase | < 5 min | Rapidly degraded.[6] |

| Mixed α,β-Peptide | α-Ala-β³-hAla | Pronase | > 24 hours | Cleavage is significantly slowed but possible at the α-β junction.[6] |

| β-Peptide | All β-amino acids | Trypsin/Chymotrypsin | > 48 hours | No degradation observed.[5][7] |

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol provides a self-validating system to quantify the stability of a β-homoalanine-containing peptide in a biologically relevant matrix.

Causality: Using human plasma provides a complex mixture of proteases, mimicking the in vivo environment more accurately than single-enzyme assays. HPLC or LC-MS is the gold standard for separating the parent peptide from its metabolites and quantifying its disappearance over time.

-

Preparation:

-

Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or DMSO).

-

Thaw a vial of pooled human plasma at 37°C. Centrifuge at 3,000 x g for 10 minutes to remove any cryoprecipitates.

-

Prepare a "stop solution" to quench the enzymatic reaction (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).

-

-

Incubation:

-

Pre-warm an aliquot of the plasma (e.g., 475 µL) in a microcentrifuge tube at 37°C for 5 minutes.

-

Initiate the reaction by adding the peptide stock solution (e.g., 25 µL) to the plasma for a final concentration of 50 µg/mL. Vortex gently to mix. This is your T=0 starting point.

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

-

Immediately transfer the aliquot into a new tube containing the stop solution (e.g., 150 µL). Vortex vigorously to precipitate plasma proteins and halt enzymatic activity.

-

-

Sample Processing:

-

Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the remaining peptide.

-

-

Analysis:

-

Analyze the supernatant by reverse-phase HPLC or LC-MS.

-

Develop a method that cleanly separates the parent peptide from any potential degradation products.

-

Quantify the peak area of the parent peptide at each time point.

-

Plot the percentage of remaining peptide versus time and calculate the half-life (t½) from the resulting decay curve.

-

Caption: Workflow for an in vitro plasma stability assay.

Part 4: Applications in Drug Discovery and Design

Targeting Protein-Protein Interactions (PPIs)

PPIs regulate a vast number of cellular processes and are implicated in many diseases, including cancer.[1] However, they are notoriously difficult drug targets because their interaction surfaces are often large, flat, and lack the deep pockets suitable for small-molecule binding.[10][11]

Peptidomimetics containing β-homoalanine are ideally suited to tackle this challenge. They can be designed to mimic the secondary structures, such as α-helices or β-sheets, that frequently mediate these interactions.[3] By presenting the key "hotspot" amino acid side chains on a stable, non-natural backbone, these mimetics can effectively disrupt PPIs with high affinity and specificity.[3][11]

Caption: Peptidomimetic disruption of a protein-protein interaction.

Broader Therapeutic Potential

The utility of β-homoalanine and other β-amino acids extends beyond PPIs. They have been successfully incorporated into a wide range of bioactive peptide analogs to improve their therapeutic profiles.[12][13] Applications include:

-

Receptor Agonists and Antagonists: Enhancing the stability of peptide hormones and their analogs.[]

-

Antimicrobial Peptides: Creating potent antibacterial and antifungal agents that are not susceptible to bacterial proteases.[4][15]

-

MHC-Binding Peptides: Designing stable peptide-based vaccines and immunotherapies.[4][6]

Part 5: Conclusion and Future Outlook

β-Homoalanine derivatives are more than just simple building blocks; they are enabling tools that have fundamentally expanded the potential of peptide-based drug discovery. By providing a reliable method to overcome the primary hurdle of metabolic instability, they allow researchers to focus on optimizing the biological activity and target engagement of their lead compounds. The ability to control conformation and resist degradation makes these derivatives indispensable in the modern medicinal chemist's toolbox.

The future of this field lies in the synthesis of β-homoalanine derivatives with more complex side-chain functionalities and their incorporation into more sophisticated scaffolds, such as cyclic peptides and novel polymeric materials.[][16] As our understanding of the structural biology of β-peptides deepens, so too will our ability to rationally design the next generation of highly stable and potent peptidomimetic drugs.

Part 6: References

-

Gopi, H., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed. Retrieved from [Link]

-

Karle, I. L., et al. (1986). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. Retrieved from [Link]

-

Pietrzynski, G., et al. (1994). Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns. peptides.org. Retrieved from [Link]

-

Ardila-Fierro, K. J., & Correa, J. C. (2014). Tailoring peptidomimetics for targeting protein-protein interactions. Penn State University Libraries. Retrieved from [Link]

-

Nevola, L., & Giralt, E. (2015). Peptides and peptidomimetics as regulators of protein-protein interactions. PMC. Retrieved from [Link]

-

Chandra, N. (2016). Conformational Angles and Properties of Ω-Amino Acids in Protein Folding. Longdom Publishing. Retrieved from [Link]

-

Gopi, H. N., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. Retrieved from [Link]

-

Kumar, A., et al. (2014). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. Retrieved from [Link]

-

EurekAlert!. (2024). Peptidomimetics open new opportunities in drug discovery. Retrieved from [Link]

-

Riaz, A., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris. Retrieved from [Link]

-

Fairlie, D. P., et al. (2010). Beta-amino acids: versatile peptidomimetics. ResearchGate. Retrieved from [Link]

-

Cawood, E., et al. (2023). Understanding β-strand mediated protein-protein interactions using peptidomimetics: tuning binding affinity of intrinsically disordered sequences by covalent backbone modification. ChemRxiv. Retrieved from [Link]

-

Rehman, M. F., et al. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. Retrieved from [Link]

-

Hofmann, H. J., et al. (1996). Basic conformers in beta-peptides. PubMed. Retrieved from [Link]

-

Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. PubMed. Retrieved from [Link]

-

Hsieh, I. F., & Spring, D. R. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. David Spring's group, University of Cambridge. Retrieved from [Link]

-

Li, Z., et al. (2022). Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. CCS Chemistry. Retrieved from [Link]

-

NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved from [Link]

-

Kendall, D. A., & MacDonald, J. F. (2010). Beta-alanine as a small molecule neurotransmitter. PubMed. Retrieved from [Link]

-

De Marco, R., & Ciaffoni, L. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Seebach, D., et al. (1997). The Biological Stability of β-Peptides: No Interactions between α. CHIMIA. Retrieved from [Link]

Sources

- 1. pure.psu.edu [pure.psu.edu]

- 3. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chimia.ch [chimia.ch]

- 8. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 9. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptidomimetics open new opportunities in drug discovery | EurekAlert! [eurekalert.org]

- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. researchgate.net [researchgate.net]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. chinesechemsoc.org [chinesechemsoc.org]

Technical Whitepaper: Engineering Durability—The Structural & Therapeutic Advantages of Beta-Amino Acid Foldamers

Executive Summary

The transition from

This guide details the structural mechanics, thermodynamic stability, and synthesis protocols required to leverage

Structural Fundamentals: The Beta-Backbone Advantage

The defining feature of a

Torsional Freedom and Preorganization

Unlike

-

-Peptide:

-

-Peptide:

This extra degree of freedom paradoxically allows for more stable secondary structures when constrained by specific substitution patterns. The repulsion between substituents on the

Helix Types and Hydrogen Bonding

Beta-peptides form helices defined by the size of the hydrogen-bonded ring.[1][2] The two most dominant forms are the 14-helix and the 12-helix .

| Feature | 14-Helix | 12-Helix |

| Promoting Residues | Acyclic | Cyclic |

| H-Bond Pattern | ||

| Dipole Moment | Negative end at N-terminus (Opposite to | Positive end at N-terminus (Similar to |

| Rise per Turn | ~5.0 Å (approx. 3 residues/turn) | ~5.5 Å (approx.[3] 2.5 residues/turn) |

| Structural Analogue | Unique to | Resembles |

Engineering Insight: To mimic an

Thermodynamic & Kinetic Stability

The primary driver for

Mechanism of Resistance

-

Scissile Bond Displacement: The extra methylene group shifts the scissile amide bond away from the catalytic triad of the protease.

-

Steric Occlusion: The side chains in stable

-helices (particularly the 14-helix) effectively shield the backbone amides from solvent and enzymatic access.

Stability Data

In comparative studies,

Self-Validating Synthesis Protocol (SPPS)

Synthesizing

Optimized Protocol

-

Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g) to reduce aggregation.

-

Coupling Reagents: HATU or HOAt are strictly preferred over HBTU/HOBt due to the lower reactivity of the

-amino group. -

Monitoring: The Kaiser test (ninhydrin) is less sensitive for

-amines; the Chloranil test is recommended for secondary amines, or micro-cleavage followed by LC-MS for definitive validation.

Workflow Visualization

The following diagram outlines the decision logic for synthesizing

Caption: Optimized SPPS workflow for beta-amino acids with mandatory QC checkpoints to prevent deletion sequences.

Characterization Methodologies

Verifying the secondary structure of a

CD Signatures

-

14-Helix: Characterized by a minimum at ~214 nm in methanol (often less distinct in water without stabilization).

-

12-Helix: Characterized by a maximum at ~205 nm and a minimum at ~220 nm .

Structural Decision Matrix

Use this logic flow to determine the likely fold based on your monomer selection and CD data.

Caption: Logic flow connecting monomer selection to predicted secondary structure and CD spectral validation.

Therapeutic Applications

Protein-Protein Interaction (PPI) Inhibition

-peptides are ideal for targeting large surface area interactions where small molecules fail.-

Case Study (Bcl-2): A

-peptide mimic of the BH3 domain (using a 12-helix scaffold) bound to Bcl-xL with nanomolar affinity (

Antimicrobial Peptides (AMPs)

Cationic amphiphilic

References

-

Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups. PubMed Central (PMC). Available at: [Link]

-

Folding and function in α/β-peptides: Targets and therapeutic applications. PubMed Central (PMC). Available at: [Link]

-

Peptide foldamer-based inhibitors of the SARS-CoV-2 S protein–human ACE2 interaction. PubMed. Available at: [Link]

-

Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. PubMed Central (PMC). Available at: [Link]

Sources

- 1. Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Secondary Structure Tutorial [websites.nku.edu]

- 3. Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Integration of Chiral Beta-Amino Acids in Modern Drug Discovery

[1][2]

Executive Summary: The "Beta-Shift" in Medicinal Chemistry[1][2]

For decades, the "alpha-amino acid dogma"—relying exclusively on the 20 proteinogenic building blocks—constrained the pharmacokinetic (PK) potential of peptide therapeutics. While biologically active, alpha-peptides suffer from rapid proteolytic degradation and poor membrane permeability.[][2][3][4]

The integration of chiral beta-amino acids (where the amino group is bonded to the

Part 1: Structural Pharmacology & Building Block Selection

The Isomerism Advantage

Unlike alpha-amino acids, which possess a single side-chain attachment point, beta-amino acids offer two distinct positions for functionalization, creating a richer stereochemical space:[][2]

- -Amino Acids: Side chain on the carbon adjacent to the nitrogen (homologous to alpha-amino acids).[][2][3]

- -Amino Acids: Side chain on the carbon adjacent to the carbonyl.[2][4]

-

Cyclic

-Amino Acids: Constrained rings (e.g., ACPC, ACHC) that enforce specific dihedral angles.[][2][3]

This flexibility allows for the precise tuning of backbone rigidity.[4] While an alpha-amino acid has one chiral center, a substituted beta-amino acid can generate up to four diastereomers, allowing for exquisite control over side-chain vector orientation.[][2][3]

Secondary Structure Mimicry (Foldamers)

Beta-peptides do not adopt random coils; they fold into stable, predictable helices defined by hydrogen-bonding patterns distinct from the alpha-helix.[][2][3]

| Feature | Alpha-Helix | Beta-Peptide 14-Helix | Beta-Peptide 12-Helix |

| H-Bond Pattern | |||

| Residues per Turn | 3.6 | ~3.0 | ~2.5 |

| Dipole Moment | High | Low | Moderate |

| Building Block | Alpha-AA | Cyclic |

Application Insight: To mimic an alpha-helical protein interface (e.g., p53/MDM2), use a 14-helix scaffold (often formed by

Decision Framework for Building Block Selection

Figure 1: Strategic selection of beta-amino acid subtypes based on medicinal chemistry objectives.[][2][3]

Part 2: The Stability Advantage (Mechanism)

The most immediate application of beta-amino acids is the enhancement of plasma half-life.[2] Endogenous peptidases (e.g., trypsin, chymotrypsin, DPP-4) have active sites evolved to recognize the specific distance and electronic environment of the alpha-peptide bond (

The "Beta-Scan" Technique

Similar to an Alanine-scan, a Beta-scan involves systematically replacing alpha-residues with their homologous beta-residues.[][2][3]

-

Mechanism: The insertion of the extra methylene group (

) shifts the scissile amide bond out of the protease's catalytic triad range. -

Result: Even a single beta-amino acid incorporation can confer significant resistance to exopeptidases.[][2][3][4]

Case Study: Sitagliptin (Januvia)

Sitagliptin is the quintessential success story of beta-amino acid application.[2][3]

-

Target: DPP-4 (Dipeptidyl peptidase-4), an enzyme that degrades GLP-1.[][2][3][5][6][7]

-

Structure: The drug features a

-amino amide core (specifically a derivative of -

Mechanism: The beta-amino moiety binds in the S2 subsite of DPP-4.[][2] Crucially, the N-terminal primary amine is presented to the active site, but the beta-backbone prevents hydrolysis , effectively "jamming" the enzymatic machinery while maintaining high-affinity binding (

).[2]

Part 3: Technical Workflow – Solid Phase Peptide Synthesis (SPPS)

Synthesizing peptides containing beta-amino acids requires modified protocols due to the lower reactivity of the beta-amino group (increased steric hindrance and lower nucleophilicity).[2]

Critical Protocol Adjustments

-

Coupling Reagents: Standard HBTU/DIC is often insufficient for

-amino acids or secondary amines.[][2][3][4] -

Base Selection: Racemization is a risk, particularly for

-residues where the alpha-proton is acidic.[][2][3][4]-

Recommendation: Replace DIPEA with 2,4,6-collidine (TMP) to minimize proton abstraction while maintaining basicity for coupling.[][2]

-

-

Monitoring: The Kaiser test can be unreliable for beta-amines.[][2][3][4] Use the Chloranil test or micro-cleavage LC-MS for confirmation.

Optimized SPPS Workflow

Figure 2: Optimized SPPS cycle for beta-amino acid incorporation, highlighting the use of HATU/Collidine to prevent racemization and ensure complete coupling.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance (esp.[][2][3][4] | Switch to HATU/HOAt; Double couple (2 x 2h); Elevate temp to 50°C (microwave). |

| Racemization | High base basicity (DIPEA) | Switch base to 2,4,6-collidine ; Use Oxyma/DIC.[][2] |

| Aspartimide Formation | Sequence dependent (e.g., | Add 0.1M HOBt to deprotection solution (piperidine).[][2][3] |

| Poor Solubility | Beta-sheet aggregation | Use "Magic Mixture" (DCM/DMF/NMP); Use pseudoproline dipeptides if applicable. |

Part 4: Future Outlook & Emerging Trends

The field is moving beyond simple substitution toward complex heterogeneous backbones :

-

Macrocyclization: Combining beta-amino acids with ring-closing metathesis (RCM) to create "stapled" peptides with extreme protease resistance.[][2][3][4]

-

Cell-Penetrating Foldamers: Cationic beta-peptides (rich in

-Arginine/Lysine) have shown the ability to penetrate cell membranes via endocytosis, acting as vectors for intracellular drug delivery.[][2][3] -

Alpha/Beta/Gamma Chimeras: Mixing alpha, beta, and gamma residues allows for the fine-tuning of helix pitch and diameter, enabling the targeting of "undruggable" flat protein surfaces.

References

-

Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry.

-

Kim, D., et al. (2005).[3][7] (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.[][2][3][8] Journal of Medicinal Chemistry (Sitagliptin Discovery).[3] [][3]

-

Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural chemistry of peptides containing backbone expanded amino acid residues: conformational features of beta, gamma, and hybrid peptides. Chemical Reviews. [][3]

-

Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. [][3]

-

Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

- 2. Maraviroc - Wikipedia [en.wikipedia.org]

- 3. Maraviroc, CCR5 Antagonist (CAS 376348-65-1) | Abcam [abcam.com]

- 4. KEGG DRUG: Odevixibat [kegg.jp]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Sitagliptin [pdb101.rcsb.org]

- 8. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

Literature review of Boc-protected beta-homo amino acids

An In-depth Technical Guide to Boc-Protected β-Homo Amino Acids: Synthesis, Properties, and Applications in Drug Discovery

Abstract

Boc-protected β-homo amino acids are a pivotal class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and drug development. Their unique structural features, including an extended carbon backbone, impart novel conformational properties to peptides and small molecules, leading to enhanced proteolytic stability and the ability to mimic or disrupt biological interactions. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, physicochemical properties, and diverse applications of these valuable building blocks. We delve into the core synthetic methodologies, from the classic Arndt-Eistert homologation to modern asymmetric strategies, offering detailed experimental protocols and insights into the rationale behind experimental choices. Furthermore, this guide explores the fascinating world of β-peptides and foldamers, elucidating the conformational behavior of molecules incorporating β-homo amino acids. Finally, we highlight their practical applications in the design of next-generation therapeutics and provide a detailed protocol for their incorporation into peptide chains using solid-phase peptide synthesis.

Introduction: The Significance of β-Homo Amino Acids in Peptide Science

Beyond the Proteogenic Amino Acids: A World of Unnatural Analogs

The twenty proteinogenic amino acids form the fundamental alphabet of life, orchestrating a vast array of biological processes. However, the exploration of unnatural amino acids has opened up new frontiers in chemical biology and drug discovery. These synthetic analogs, with their diverse side chains and modified backbones, offer a means to modulate the structure, function, and therapeutic potential of peptides and small molecules.

The Unique Structural Features of β-Homo Amino Acids

β-Homo amino acids are structural isomers of their α-amino acid counterparts, distinguished by the insertion of an additional methylene group into the backbone between the α-carbon and the carboxyl group.[1][] This seemingly minor modification has profound consequences for the molecule's conformational preferences and biological activity. Peptides incorporating β-amino acids, known as β-peptides, exhibit remarkable resistance to enzymatic degradation by proteases, a major hurdle in the development of peptide-based therapeutics.[3][4]

The Role of the Boc Protecting Group in Peptide Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for the α-amino functionality of amino acids.[5][6] Its strategic use is central to stepwise peptide synthesis, preventing unwanted polymerization and allowing for the controlled assembly of a desired peptide sequence.[7][8] The Boc group's stability under a broad range of reaction conditions, coupled with its facile removal under moderately acidic conditions (typically with trifluoroacetic acid, TFA), makes it an indispensable tool in the synthesis of complex peptides and peptidomimetics.[][9]

Scope of this Guide

This guide aims to provide a comprehensive and practical resource for researchers working with Boc-protected β-homo amino acids. We will cover the following key areas:

-

Synthesis: Detailed exploration of the most effective methods for preparing Boc-protected β-homo amino acids, complete with step-by-step protocols.

-

Properties: An in-depth look at the physicochemical and conformational properties of these molecules and the peptides they form.

-

Applications: A discussion of their utility in drug discovery and development, with a focus on their role as building blocks for peptidomimetics and foldamers.

Synthesis of Boc-Protected β-Homo Amino Acids: A Chemist's Toolkit

The synthesis of Boc-protected β-homo amino acids can be achieved through several strategic approaches. The choice of method often depends on the desired stereochemistry, the nature of the side chain, and the scale of the synthesis.

The Classic Approach: Arndt-Eistert Homologation and Wolff Rearrangement

The Arndt-Eistert synthesis is a well-established and reliable method for the one-carbon homologation of carboxylic acids, making it a popular choice for the preparation of β-amino acids from their α-amino acid precursors.[10][11][12] The key steps involve the conversion of a Boc-protected α-amino acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. The crucial Wolff rearrangement of the diazoketone, often catalyzed by a metal such as silver, generates a ketene intermediate that can be trapped by a nucleophile (e.g., water) to yield the desired β-homo amino acid.[13]

The Arndt-Eistert reaction proceeds through a three-step sequence:

-

Acid Chloride Formation: The carboxylic acid of the N-Boc-α-amino acid is activated, typically by conversion to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.

-

Diazoketone Formation: The acid chloride reacts with diazomethane to furnish an α-diazoketone. It is crucial to use an excess of diazomethane to consume the HCl generated in this step, which could otherwise lead to side reactions.

-

Wolff Rearrangement: The α-diazoketone undergoes a rearrangement to form a ketene. This step can be induced thermally, photochemically, or, most commonly, through catalysis with silver salts (e.g., silver benzoate, silver oxide). The rearrangement proceeds with the retention of stereochemistry at the α-carbon. The resulting ketene is then trapped by a nucleophile to give the final product.

A significant advantage of this method is the preservation of the stereocenter of the starting α-amino acid. However, the use of diazomethane, a toxic and explosive reagent, necessitates careful handling and specialized equipment.

Diagram of the Arndt-Eistert homologation workflow.

The following protocol is a representative example of the Arndt-Eistert homologation for the synthesis of Boc-β-homoalanine from Boc-alanine.

Step 1: Synthesis of Boc-Alanine Acid Chloride

-

To a solution of Boc-L-alanine (1.89 g, 10 mmol) in anhydrous diethyl ether (50 mL) at 0 °C, add oxalyl chloride (1.0 mL, 11.5 mmol) dropwise.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

Step 2: Synthesis of the Diazoketone

-

Prepare a solution of diazomethane in diethyl ether (approx. 0.5 M). Caution: Diazomethane is highly toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Dissolve the crude acid chloride from Step 1 in anhydrous diethyl ether (20 mL) and cool to 0 °C.

-

Slowly add the ethereal solution of diazomethane with stirring until a persistent yellow color indicates a slight excess of diazomethane.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

Wash the ethereal solution with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diazoketone.

Step 3: Wolff Rearrangement

-

Dissolve the crude diazoketone in a mixture of 1,4-dioxane (30 mL) and water (5 mL).

-

Add silver benzoate (0.23 g, 1 mmol) as a catalyst.

-

Heat the reaction mixture at 60 °C with stirring for 2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and filter to remove the silver catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Boc-β-homoalanine.

-

Purify the product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure Boc-β-homoalanine.

| Starting Boc-α-Amino Acid | Catalyst for Wolff Rearrangement | Solvent System | Yield (%) | Reference |

| Boc-Alanine | Ag₂O | Dioxane/H₂O | 75-85 | [10] |

| Boc-Leucine | AgOBz | THF/H₂O | 70-80 | [12] |

| Boc-Phenylalanine | Photochemical (UV light) | Dioxane/H₂O | 65-75 | [13] |

| Boc-Valine | Ag₂O | Dioxane/H₂O | 72-82 | [10] |

Asymmetric Synthesis Strategies: Accessing Enantiopure Building Blocks

While the Arndt-Eistert homologation is effective for producing β-homo amino acids from readily available chiral α-amino acids, there is a growing demand for methods that can generate enantiopure β-amino acids with diverse substitution patterns. Asymmetric synthesis provides a powerful means to achieve this goal.

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom.[10][14][15][16][17] In the context of β-amino acid synthesis, this typically involves the reaction of an enolate or its equivalent with an imine. The development of catalytic and enantioselective Mannich reactions has revolutionized the synthesis of chiral β-amino acids.

The use of chiral catalysts, including both metal complexes and organocatalysts, allows for the highly enantioselective addition of a nucleophile to an imine, thereby establishing the stereochemistry of the newly formed β-amino acid derivative.[14][15] Chiral bifunctional catalysts, such as those derived from thiourea and cinchona alkaloids, have proven to be particularly effective in promoting these reactions with high yields and excellent enantioselectivities.[10][15]

General scheme for a catalytic asymmetric Mannich reaction.

The following is a general procedure for the synthesis of a chiral Boc-β-amino ester using a bifunctional thiourea catalyst.

-

To a solution of the N-Boc imine (1.0 mmol) and the β-keto ester (1.2 mmol) in toluene (5 mL), add the chiral thiourea catalyst (0.05 mmol, 5 mol%).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired enantiomerically enriched Boc-β-amino ester.

-

Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is another powerful tool for the asymmetric synthesis of β-amino acids.[5][6][11] In this approach, a nitrogen-containing nucleophile is added to an α,β-unsaturated ester or a related Michael acceptor.

Stereocontrol in the Michael addition can be achieved through the use of chiral auxiliaries attached to either the nucleophile or the Michael acceptor.[11] Alternatively, the reaction can be rendered enantioselective through the use of chiral catalysts, including organocatalysts such as chiral amines or phase-transfer catalysts.[18][19][20] These catalysts activate the reactants and create a chiral environment that favors the formation of one enantiomer over the other.

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester.[1][9][12][21] By using an imine instead of an aldehyde or ketone, this reaction can be adapted to synthesize β-amino esters. The organozinc reagent, or "Reformatsky enolate," is less reactive than Grignard reagents or organolithium compounds, which allows for good functional group tolerance.[21] While traditionally not an asymmetric method, modern variations have been developed that employ chiral ligands or auxiliaries to achieve enantioselectivity.

Physicochemical Properties and Conformational Analysis

The incorporation of β-homo amino acids into peptides has a profound impact on their three-dimensional structure and, consequently, their biological activity.

Impact of the Homologated Backbone on Peptide Structure

The additional methylene group in the backbone of β-homo amino acids introduces greater conformational flexibility compared to their α-amino acid counterparts.[22][23] This increased flexibility allows β-peptides to adopt a wider range of secondary structures, some of which are not observed in natural α-peptides.

Introduction to Foldamers and β-Peptides

Foldamers are oligomers that adopt well-defined, folded conformations in solution.[24][25][26] β-Peptides are a prominent class of foldamers that have been shown to form stable secondary structures, including helices, sheets, and turns.[24] The ability to design and synthesize β-peptides with predictable and stable conformations has made them attractive candidates for mimicking the structures and functions of natural proteins.

Conformational Preferences of Peptides Incorporating β-Homo Amino Acids

The specific secondary structure adopted by a β-peptide is influenced by the substitution pattern and stereochemistry of the constituent β-homo amino acid residues.

One of the most well-characterized secondary structures of β-peptides is the 14-helix, which is stabilized by C=O(i)···H-N(i+2) hydrogen bonds, forming a 14-membered ring.[22][24] This contrasts with the α-helix found in proteins, which is defined by C=O(i)···H-N(i+4) hydrogen bonds. Other helical structures, such as the 12-helix, have also been observed in β-peptides.[27]

Representation of a 14-helix in a β-peptide.

In addition to helical structures, β-peptides can also adopt extended conformations that can assemble into sheet-like structures, analogous to the β-sheets found in proteins.[4][28] The formation of these structures is often dependent on the specific sequence and solvent conditions.

Spectroscopic Characterization: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[29][30][31] By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), chemical shifts, and coupling constants, it is possible to elucidate the secondary structure and overall fold of β-peptides.

Applications in Drug Discovery and Development

The unique properties of β-homo amino acids and the peptides derived from them make them highly valuable in the field of drug discovery.

β-Peptides as Protease-Resistant Peptidomimetics

One of the most significant advantages of β-peptides is their enhanced stability towards proteolytic degradation.[3][4] This resistance to enzymatic cleavage makes them excellent candidates for use as peptidomimetics, where they can mimic the biological activity of natural peptides but with a significantly longer in vivo half-life.

β-Homo Amino Acids in the Design of Bioactive Small Molecules

Beyond their use in peptides, Boc-protected β-homo amino acids are also valuable building blocks for the synthesis of complex small molecules with therapeutic potential. Their incorporation can influence the conformation and pharmacokinetic properties of the final compound.

Solid-Phase Peptide Synthesis (SPPS) with Boc-Protected β-Homo Amino Acids

The incorporation of Boc-protected β-homo amino acids into a growing peptide chain can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Boc-based SPPS involves the stepwise addition of Boc-protected amino acids to a peptide chain that is anchored to a solid support (resin).[7][8][32][33][34] The synthesis cycle consists of two main steps:

-

Deprotection: The Boc group is removed from the N-terminus of the growing peptide chain using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated N-terminal amine.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, usually with a strong acid such as hydrofluoric acid (HF).

The Boc solid-phase peptide synthesis (SPPS) cycle.

This protocol outlines the manual SPPS of a peptide containing a Boc-β-homo amino acid on a Merrifield resin.

-

Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

-

Deprotection:

-

Drain the DCM.

-

Add a solution of 25% TFA in DCM to the resin and agitate for 30 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Wash the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).

-

Wash the resin thoroughly with DCM.

-

-

Coupling:

-

In a separate vial, dissolve the Boc-β-homo amino acid (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF and then with DCM.

-

-

Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Conclusion and Future Perspectives

Summary of Key Learnings

Boc-protected β-homo amino acids are versatile and indispensable building blocks in modern peptide chemistry and drug discovery. Their synthesis can be achieved through both classic and modern asymmetric methodologies, providing access to a wide range of enantiopure compounds. The incorporation of these unnatural amino acids into peptides leads to the formation of foldamers with unique and predictable secondary structures and enhanced proteolytic stability. These properties make them highly attractive for the development of novel therapeutics.

Emerging Trends and Future Directions in the Field

The field of β-homo amino acids continues to evolve, with ongoing research focused on:

-

Novel Synthetic Methods: The development of more efficient, scalable, and environmentally friendly synthetic routes.

-

Complex Foldamer Architectures: The design and synthesis of more complex β-peptide and mixed α/β-peptide foldamers with tailored structures and functions.

-

Therapeutic Applications: The exploration of β-peptides and small molecules containing β-homo amino acids for a wider range of therapeutic targets, including protein-protein interactions and enzyme inhibition.

As our understanding of the relationship between the structure and function of these fascinating molecules deepens, we can expect to see the emergence of a new generation of innovative and effective drugs based on Boc-protected β-homo amino acids.

References

-

Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 2018. [Link]

-

Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Yuki Gosei Kagaku Kyokaishi, 2000. [Link]

-

First Synthesis of a β2-Homoamino Acid by Enantioselective Catalysis. Organic Letters, 2003. [Link]

-

Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 2012. [Link]

-

One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 2013. [Link]

-

Asymmetric Synthesis of New Chiral β-Amino Acid Derivatives by Mannich-type Reactions of Chiral N-Sulfinyl Imidates with N-Tosyl Aldimines. Organic Letters, 2010. [Link]

-

β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. ResearchGate. [Link]

-

Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. The Journal of Organic Chemistry, 2006. [Link]

-

Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. ResearchGate. [Link]

-

Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry, 2015. [Link]

-

Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 2010. [Link]

-

Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 2021. [Link]

-

Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. University of Wisconsin-Madison. [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

-

β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Molecules, 2022. [Link]

-

Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. Indian Institute of Science. [Link]

-

Reformatsky reaction. Wikipedia. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Catalytic Enantioselective Synthesis of β2-Amino Acids. The Davies Group. [Link]

-

Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 2021. [Link]

-

Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]

-

What is solid phase peptide synthesis? Biotage. [Link]

-

Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry, 2002. [Link]

-

Conformational analyses of peptides 1–8. ResearchGate. [Link]

-

A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing, 2014. [Link]

-

Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function. ACS Chemical Biology, 2011. [Link]

-

Foldamers with Heterogeneous Backbones. Accounts of Chemical Research, 2008. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 2024. [Link]

-

Conformations of amino acids and peptides. Cambridge University Press. [Link]

-

β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 2017. [Link]

-

Wolff-Rearrangement. Organic Chemistry Portal. [Link]

-

N-Boc Amino Acids Research Articles. R Discovery. [Link]

-

Asymmetric Synthesis of beta-Amino Acids. University of Glasgow. [Link]

-

[Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides. ResearchGate. [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 2014. [Link]

-

Boc-protected b-amino alcohols and di-, tri-, and pentapeptide alcohols synthesized using the N-hydroxysuccinimide method. ResearchGate. [Link]

-

New Foldamers. Gellman Group. [Link]

-

Schematic reaction scheme of the synthesis of β-amino acids catalyzed... ResearchGate. [Link]

-

Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry, 2022. [Link]

-

Folding peptides studied by NMR. SeRMN-UAB. [Link]

-

Beta-peptides: twisting and turning. Chimia, 1999. [Link]

-

Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Molecules, 2021. [Link]

Sources

- 1. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chempep.com [chempep.com]

- 8. biotage.com [biotage.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BJOC - Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics [beilstein-journals.org]

- 14. Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 18. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]

- 21. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 22. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 23. Conformations of amino acids and peptides (Chapter 2) - Amino Acids and Peptides [cambridge.org]

- 24. Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Foldamers with Heterogeneous Backbones - PMC [pmc.ncbi.nlm.nih.gov]

- 26. New Foldamers – Gellman Group – UW–Madison [gellman.chem.wisc.edu]

- 27. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy [etd.iisc.ac.in]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. bachem.com [bachem.com]

- 33. peptide.com [peptide.com]

- 34. biovera.com.au [biovera.com.au]

Significance of L-configuration in beta-homoalanine synthesis

Precision Engineering of Peptidomimetics: The L-Configuration in -Homoalanine Synthesis

Executive Summary

In the landscape of modern drug discovery,

This guide addresses the critical necessity of maintaining the L-configuration (S-stereochemistry) during synthesis. The retention of chirality is not merely a structural detail; it is the determinant factor for the formation of stable 14-helices and the evasion of proteolytic enzymes. We focus here on the Arndt-Eistert homologation , the gold-standard protocol for converting

The Stereochemical Imperative

Structural Fidelity and Foldamers

The primary utility of L-

-

The 14-Helix:

-peptides derived from L-amino acids predominantly form a 14-helix (hydrogen bonds between residue -

Disruption: The introduction of a D-isomer (R-configuration) into an L-sequence acts as a "helix breaker," destabilizing the foldamer and potentially nullifying biological affinity.

Metabolic Stability (The "Stealth" Effect)

Natural proteases and peptidases have evolved over millions of years to cleave peptide bonds between

-

Mechanism: The active sites of proteases (e.g., trypsin, chymotrypsin) cannot accommodate the altered backbone geometry.

-

Result: Peptidomimetics containing L-

-homoalanine exhibit half-lives in plasma that are orders of magnitude longer than their

Synthetic Pathways: A Comparative Analysis

While several routes exist, the choice of synthesis is dictated by the requirement for enantiomeric purity .

| Method | Mechanism | Stereochemical Risk | Scalability | Key Advantage |

| Arndt-Eistert Homologation | Diazoketone rearrangement | Low (Retention of Config.) | Medium | Gold standard for preserving chirality. |

| Enzymatic Resolution | Lipase-catalyzed hydrolysis | Medium (Depends on selectivity) | High | Green chemistry; avoids diazomethane. |

| Michael Addition | Nucleophilic addition to acrylates | High (Requires chiral aux.) | High | Atom economy; lower cost. |

| Hydrogenation | Asymmetric reduction of | Low (With chiral catalyst) | High | Industrial scalability. |

Recommendation: For research and high-value API synthesis where

Master Protocol: Arndt-Eistert Homologation

Objective: Synthesis of Fmoc-L-

Reaction Logic & Mechanism

The transformation relies on the Wolff Rearrangement .[1][2][3][4][5][6][7] The critical insight here is that the rearrangement of the diazoketone to the ketene is an intramolecular 1,2-shift.[8] Because the bond migrates with its electrons, the chiral center at the migrating group is not involved in bond breaking , ensuring complete retention of stereochemistry.

Figure 1: Mechanistic flow of the Arndt-Eistert homologation. Note the critical Wolff Rearrangement step where stereochemistry is preserved.

Step-by-Step Methodology

Safety Warning: Diazomethane is explosive and toxic.[2][9] All steps involving diazomethane must be performed in a specialized hood with blast shields and polished glassware (no ground joints).

Phase 1: Activation (Mixed Anhydride Formation)[7]

-

Dissolve: 10 mmol of Fmoc-L-Alanine in dry THF (50 mL) under Argon.

-

Cool: Lower temperature to -15°C (salt/ice bath).

-

Activate: Add N-methylmorpholine (NMM, 11 mmol) followed by isobutyl chloroformate (11 mmol) dropwise.

-

Why: This forms the mixed anhydride, a highly reactive species necessary for the nucleophilic attack by diazomethane.

-

-

Stir: Maintain at -15°C for 20 minutes.

Phase 2: Diazoketone Formation[1][7][8]

-

Prepare: Generate a solution of diazomethane in diethyl ether (approx. 0.3 M) using a Diazald® kit.

-

Add: Filter the mixed anhydride solution (to remove NMM salts) directly into the cold diazomethane solution (excess, ~15 mmol) at 0°C.

-

React: Allow to warm to room temperature over 3 hours.

-

Observation: Evolution of nitrogen gas ceases.

-

-

Workup: Wash with saturated

, then brine. Dry over

Phase 3: Wolff Rearrangement[7]

-

Dissolve: Take the crude diazoketone in THF/Water (9:1 ratio).

-

Catalyst: Add Silver Benzoate (

eq) dissolved in triethylamine (-

Alternative: Ultrasound sonication can accelerate this step and improve yield.

-

-

Monitor: Reaction proceeds with vigorous evolution of

. -

Finish: Once gas evolution stops (approx. 1-2 hours), filter off the silver catalyst.

-

Purify: Acidify to pH 2, extract with Ethyl Acetate, and purify via column chromatography.

Quality Control & Validation

Trust but verify. Confirming the retention of the L-configuration is mandatory before using the material in peptide synthesis.[10]

Chiral HPLC Analysis[11]

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.

-

Standard: Compare against a racemic standard (synthesized via non-stereoselective route) to identify the (R) and (S) peaks.

-

Acceptance Criteria:

.

Marfey's Analysis (LC-MS)

For trace racemization detection:

-

Derivatize a small aliquot with FDAA (Marfey's reagent).

-

The L-L and L-D diastereomers formed will have distinct retention times on a standard C18 reverse-phase column.

References

-

Podlech, J., & Seebach, D. (1995).[6] "On the Preparation of

-Amino Acids from -

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

-

Matthews, J. L., et al. (1997). "Synthesis of Enantiomerically Pure

-Amino Acids from -

Sewald, N. (2002). "Peptides: Chemistry and Biology." Wiley-VCH.

-

Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 5. Wolff-Rearrangement [organic-chemistry.org]

- 6. Arndt-Eistert Synthesis [organic-chemistry.org]

- 7. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharmaspec.com [biopharmaspec.com]

The Architectural Elegance of β-Peptides: A Deep Dive into Secondary Structures and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the ever-evolving landscape of peptide science and therapeutic development, β-peptides have emerged as a compelling class of foldamers, molecules that mimic the structural and functional properties of natural peptides and proteins. Their defining characteristic, the presence of an additional carbon atom in their amino acid backbone, bestows upon them remarkable proteolytic stability, a critical advantage over their α-peptide counterparts.[1] This guide provides a comprehensive technical overview of the diverse secondary structures that β-peptides adopt, with a particular focus on the principles governing their conformational stability. We will delve into the intricacies of helical and sheet structures, explore the key factors that influence their formation and robustness, and detail the experimental methodologies essential for their characterization. This document serves as a foundational resource for researchers aiming to harness the unique architectural features of β-peptides for applications in drug discovery, biomaterials science, and beyond.

Introduction: The Rise of a Stable Alternative

The therapeutic potential of peptides is immense, yet their clinical translation is often hampered by their susceptibility to enzymatic degradation. β-Peptides, synthetic oligomers of β-amino acids, offer a powerful solution to this challenge.[1] The altered backbone structure renders them resistant to proteases, significantly enhancing their in vivo half-life and bioavailability.[2] Beyond their inherent stability, β-peptides exhibit a remarkable propensity to form well-defined and stable secondary structures, including helices, sheets, and turns, often with shorter sequence lengths than required for α-peptides.[3][4] This ability to adopt predictable three-dimensional conformations is the cornerstone of their utility, enabling the rational design of molecules that can mimic the function of natural proteins, disrupt protein-protein interactions, and exhibit potent biological activities, including antimicrobial and antifungal properties.[5][6]

The Helical World of β-Peptides: A Structural Compendium

Unlike α-peptides which predominantly form the α-helix, β-peptides can fold into a variety of distinct helical structures. These are primarily classified based on the number of atoms in the hydrogen-bonded ring that stabilizes the turn.[7] The most prevalent and well-characterized β-peptide helices include the 14-helix, the 10/12-helix, and the 12-helix.[3][8]

The 14-Helix: A Robust and Prevalent Motif

The 14-helix is a right-handed helix characterized by a 14-membered hydrogen-bonded ring formed between the carbonyl oxygen of residue i and the amide proton of residue i-2.[9] It typically features approximately three residues per turn.[5] This structure is commonly adopted by oligomers of β³-amino acids, where the side chain is attached to the carbon atom adjacent to the nitrogen.[3] The stability of the 14-helix is significantly influenced by several factors:

-

Side Chain Interactions: Branching at the first side-chain carbon (Cβ) has been shown to stabilize the 14-helix.[7]

-

Electrostatic Interactions: The presence of oppositely charged residues on different faces of the helix can lead to the formation of salt bridges, which powerfully stabilize the structure.[7] Conversely, screening these charges with high salt concentrations can lead to unfolding.[7]

-

Macrodipole Stabilization: Similar to α-helices, 14-helices possess a macrodipole with a partial positive charge at the N-terminus and a partial negative charge at the C-terminus. Neutralizing this dipole by placing appropriately charged residues at the termini can significantly enhance helical stability in aqueous solutions.[9]

The 10/12-Helix and 12-Helix: Alternative Conformations

The 10/12-helix is an interesting hybrid structure often formed by alternating β²- and β³-amino acid residues.[3] Theoretical studies suggest that the 10/12-helix is intrinsically the most stable backbone conformation for β-peptides.[3] The 12-helix, characterized by a 12-membered hydrogen-bonded ring, is another important secondary structure, often promoted by the inclusion of cyclic β-amino acids with five-membered rings.[7]

| Helix Type | Hydrogen Bond Pattern (COi to HNi+x) | Residues per Turn (approx.) | Predominant Monomer Types |

| 14-Helix | i → i-2 | 3.0 | β³-amino acids, cyclic β-amino acids (6-membered ring)[5][7] |

| 12-Helix | i → i-2 | 2.5 | Cyclic β-amino acids (5-membered ring)[7] |

| 10/12-Helix | Alternating 10- and 12-membered rings | Variable | Alternating β²- and β³-amino acids[3] |